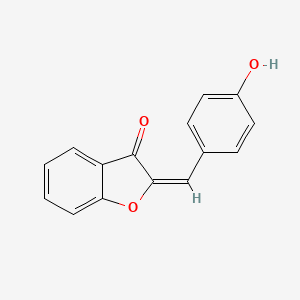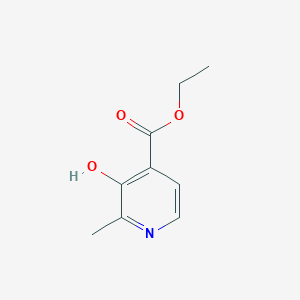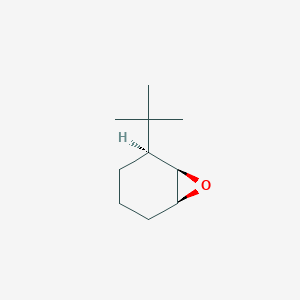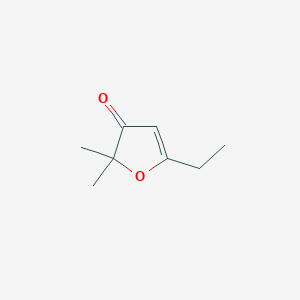
3(2H)-Furanone, 5-ethyl-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Furanone, 5-ethyl-2,2-dimethyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethyl-2,2-dimethyl-4-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the efficient production of high-quality 3(2H)-Furanone, 5-ethyl-2,2-dimethyl-.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Furanone, 5-ethyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Furanone, 5-ethyl-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 3(2H)-Furanone, 5-ethyl-2,2-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the organism and the specific bioactivity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3(2H)-Furanone, 5-methyl-2,2-dimethyl-
- 3(2H)-Furanone, 5-ethyl-2-methyl-
- 3(2H)-Furanone, 5-ethyl-2,2-diethyl-
Uniqueness
3(2H)-Furanone, 5-ethyl-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18458-23-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-ethyl-2,2-dimethylfuran-3-one |
InChI |
InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3 |
Clave InChI |
VHPMRLOJYLTYEA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


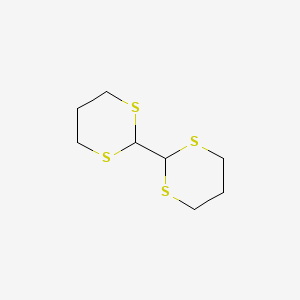


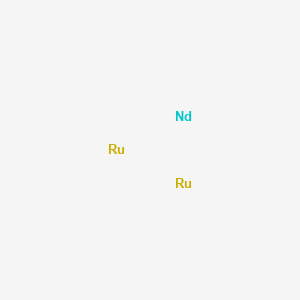
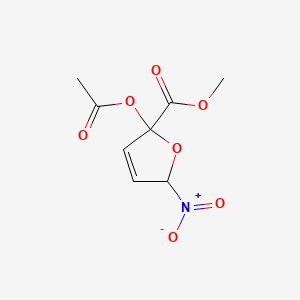

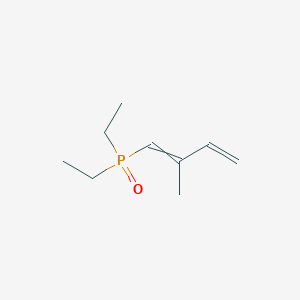


![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
